6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide
Description
6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, a trifluoromethyl group, and a pyridine sulfonamide moiety
Properties
IUPAC Name |
6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O4S/c1-2-22-11-4-3-10(9-17-11)23(19,20)18-12(13(14,15)16)5-7-21-8-6-12/h3-4,9,18H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAWCPBXDJVDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)S(=O)(=O)NC2(CCOCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Sulfonamide Core: The synthesis begins with the preparation of the pyridine-3-sulfonamide core. This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Oxan-4-yl Moiety: The oxan-4-yl group can be synthesized through a cyclization reaction involving a suitable diol and a trifluoromethylating agent.
Final Coupling Step: The final step involves coupling the oxan-4-yl moiety with the pyridine sulfonamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-[4-(trifluoromethyl)phenyl]pyridine-3-sulfonamide
- 6-ethoxy-N-[4-(trifluoromethyl)benzyl]pyridine-3-sulfonamide
- 6-ethoxy-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-sulfonamide
Uniqueness
6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide is unique due to the presence of the oxan-4-yl moiety, which imparts distinct chemical and physical properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
